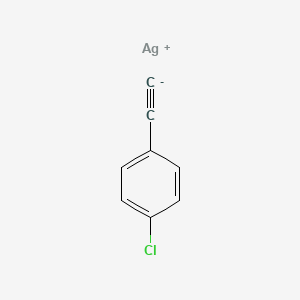

silver;1-chloro-4-ethynylbenzene

Description

Structure

3D Structure of Parent

Properties

CAS No. |

49748-65-4 |

|---|---|

Molecular Formula |

C8H4AgCl |

Molecular Weight |

243.44 g/mol |

IUPAC Name |

silver;1-chloro-4-ethynylbenzene |

InChI |

InChI=1S/C8H4Cl.Ag/c1-2-7-3-5-8(9)6-4-7;/h3-6H;/q-1;+1 |

InChI Key |

FDJNKLFMPWQUGV-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#CC1=CC=C(C=C1)Cl.[Ag+] |

Origin of Product |

United States |

Structural Elucidation and Coordination Chemistry of Silver;1 Chloro 4 Ethynylbenzene Derivatives

Characterization of Ag-C≡C Bonding Interactions in Arylacetylide Complexes

The interaction between a silver(I) ion and an arylacetylide ligand like 1-chloro-4-ethynylbenzene (B13528) is fundamentally governed by the donation of electron density from the carbon-carbon triple bond (C≡C) to the silver center. This Ag-C≡C bond is not a simple interaction but a combination of dative and back-bonding contributions. The filled π-orbitals of the alkyne overlap with empty orbitals on the Ag(I) ion (π→d donation), while filled d-orbitals on the silver can back-donate electron density into the empty π* antibonding orbitals of the alkyne (d→π* back-donation).

In the case of silver;1-chloro-4-ethynylbenzene, the presence of the electron-withdrawing chloro group at the para-position of the phenyl ring plays a crucial role. This substituent reduces the electron density of the entire π-system, including the C≡C group. Consequently, this electronic modulation is expected to influence the Ag-alkyne bond strength. The reduced electron density on the acetylenic moiety would likely weaken the π→d donation component of the bond compared to complexes with unsubstituted ethynylbenzene. This effect can, in turn, influence the thermal stability and reactivity of the resulting complexes.

Geometrical Arrangements and Coordination Modes of Silver(I) with Ethynyl (B1212043) Ligands

Silver(I), with its d¹⁰ electronic configuration, exhibits significant flexibility in its coordination geometry. However, it shows a strong preference for low coordination numbers, most commonly two-coordinate linear geometries. This tendency is often explained by the effective sd-hybridization of the silver cation's orbitals. kaust.edu.sa When interacting with ethynyl ligands such as 1-chloro-4-ethynylbenzene, this preference manifests in distinct coordination modes that serve as building blocks for more complex structures.

In the η²-coordination mode, the silver(I) ion interacts with the π-electrons of the intact C≡C triple bond, treating the alkyne as a two-electron donor. This is often referred to as a π-complex. The silver center is positioned side-on to the alkyne bond. This type of interaction is common in initial adducts and in structures where the acetylenic proton remains intact. The Ag-C distances in such complexes are typically in the range of 2.2 to 2.5 Å, and the C≡C bond is slightly elongated and activated upon coordination. For 1-chloro-4-ethynylbenzene, this would involve the Ag(I) ion binding to the ethynyl moiety's π-system.

A more robust interaction occurs upon deprotonation of the terminal alkyne (HC≡C-R) to form the acetylide anion (⁻C≡C-R). This potent nucleophile then forms a strong, covalent σ-bond with the silver(I) center. This results in a silver acetylide fragment (Ag-C≡C-R). The Ag-C σ-bond is significantly shorter and stronger than the Ag-C distances in η²-complexes. This σ-bonding is fundamental to the formation of stable, extended structures, as the acetylide ligand can then use its remaining π-electron density to bridge to other metal centers.

Formation and Structural Diversity of Oligo- and Poly-nuclear Silver Arylacetylide Clusters

The ability of the arylacetylide ligand to simultaneously σ-bond to one silver atom and π-bond to one or more adjacent silver atoms is the key to the formation of oligo- and poly-nuclear clusters. This dual bonding capability allows the (4-chlorophenyl)acetylide ligand to act as a bridging unit, linking multiple Ag(I) centers into discrete, high-nuclearity clusters or extended polymeric networks.

Among the most well-documented silver acetylide clusters are tetranuclear architectures. While a specific crystal structure for a tetranuclear cluster of this compound is not detailed in the literature, extensive studies on analogous silver arylacetylide complexes, such as those with tert-butylacetylide, provide a robust model. nih.gov These clusters often feature a core of four silver atoms arranged in a planar square. nih.gov

The acetylide ligands bridge the edges or faces of this Ag₄ square in various fashions. A particularly interesting mode is the μ₄-η¹,η¹,η¹,η² mode, where the acetylide ligand is σ-bonded to two silver atoms and π-bonded (η²) to a third, while also interacting with the fourth Ag atom. nih.gov This intricate bonding holds the cluster together, often with Ag-Ag distances that suggest the presence of weak, attractive metallophilic interactions (argentophilicity). Quantum chemical studies on some tetranuclear silver clusters have even suggested the presence of σ-aromaticity within the Ag₄ core, a feature that contributes to the cluster's stability. nih.govrsc.org

Table 1: Representative Structural Features of a Tetranuclear Silver Arylacetylide Cluster Based on data from analogous tert-butylacetylide silver clusters. nih.gov

| Parameter | Description | Typical Value/Observation |

| Core Geometry | Arrangement of silver atoms | Square planar (Ag₄) |

| Ag-Ag Distance | Distance between adjacent silver atoms in the core | ~2.96 Å |

| Ligand | Organic moiety | Arylacetylide anion (e.g., ⁻C≡C-R) |

| Coordination Mode | How the ligand binds to the silver core | Bridging, often μ₄-η¹,η¹,η¹,η² (σ- and π-bonding) |

| Key Feature | Unique electronic property | Potential for σ-aromaticity in the Ag₄ ring |

The formation of one-, two-, or three-dimensional coordination polymers is another hallmark of silver acetylide chemistry. These extended structures can arise when discrete cluster units, like the tetranuclear clusters described above, are linked together. For instance, studies on silver(I) glutarate have shown that tetranuclear silver clusters can act as secondary building units that are bridged by the dicarboxylate ligands to form a 2D polymer. rsc.org A similar principle can be envisioned for this compound, where the arylacetylide ligands could link Ag₄ cores into extended sheets or chains.

Influence of Anions and Auxiliary Ligands on Cluster Geometry

Anions play a threefold role in the formation of silver clusters. researchgate.net Firstly, they stabilize the cluster by balancing the positive charges of the silver cations. researchgate.net Secondly, anions can act as templates, guiding the assembly of silver ions and dictating the size and shape of the final cluster product. researchgate.net This templating effect has been observed with various anions, from simple inorganic ions to more complex polyoxometalates. researchgate.net For instance, the presence of chloride ions has been shown to template the formation of a Ag19 cluster. researchgate.net In some cases, anions like chromate (B82759) (CrO₄²⁻) and chloride (Cl⁻) can work in concert to template nanosized silver alkynyl clusters, leading to discrete or polymeric structures. researchgate.net The nature of the anion can also influence the resulting cluster's properties, such as electron communication and luminescence. researchgate.net

Auxiliary ligands, in conjunction with anions, further refine the geometry and dimensionality of the coordination polymer. The use of multimodal ligands, which offer different types of donor sites, can lead to the formation of coordination frameworks with novel topologies. nih.gov For example, ligands that can act as both chelating and monodentate donors can encourage the formation of specific structural motifs, influencing the geometrical arrangement of both the metal centers and the ligands themselves. nih.gov The interplay between the silver cation's coordination preference and the structural constraints of the auxiliary ligand can lead to complex and sometimes unexpected three-dimensional architectures. nih.gov Carboxylic acids are another class of auxiliary ligands that, in combination with pyridyl ligands, can assemble into diverse coordination polymers with interesting photoluminescent properties. nih.gov The specific combination of the arylacetylide, the anion, and the auxiliary ligand ultimately determines the final supramolecular architecture.

The following table summarizes the influence of various anions on the geometry of silver acetylide clusters based on reported research.

| Anion(s) | Effect on Cluster Geometry | Resulting Structure Example |

| Chloride (Cl⁻) | Acts as a directing anion, templating the formation of the cluster. researchgate.net | A double-cuboctahedral Ag19 cluster. researchgate.net |

| Chromate (CrO₄²⁻) and Chloride (Cl⁻) | Co-template the assembly of nanosized silver alkynyl clusters. researchgate.net | A discrete [(CrO₄)Cl@Ag₄₂] cluster and a polymeric chain-like structure based on similar units. researchgate.net |

| Chromate (CrO₄²⁻) | Can act as a sole template, leading to different cluster formations in the same reaction. researchgate.net | 1D chain structures based on single CrO₄²⁻ templated Ag₁₈ and double CrO₄²⁻ templated Ag₃₀ clusters. researchgate.net |

| Perfluoroalkyl Carboxylates (e.g., CF₃COO⁻, C₂F₅COO⁻) | In conjunction with Ag₂C₂, forms various cage and columnar structures. researchgate.net | Edge-sharing double cages with shapes like square antiprisms and triangulated dodecahedra. researchgate.net |

Metal-Metal Interactions within Silver Arylacetylide Frameworks

A significant feature of silver arylacetylide frameworks is the presence of metal-metal interactions, specifically argentophilic interactions (Ag-Ag bonds). These interactions, while weaker than covalent bonds, play a crucial role in stabilizing the crystal structure and influencing the photophysical properties of the material. The Ag-Ag distances in these complexes are often close to or shorter than the van der Waals radius of silver (3.44 Å), indicating a degree of bonding.

The extent of these metal-metal interactions can be tuned by the ligands and anions present in the coordination sphere. For example, in a series of binuclear silver(I) complexes supported by phosphine (B1218219) ligands, the Ag-Ag separations were found to vary between 2.8892(9) Å and 3.095(1) Å. researchgate.net The presence of unsupported Ag-Ag bonds has been noted in self-assembled three-dimensional coordination polymers, contributing to their unique luminescent properties. researchgate.net

In the context of silver arylacetylides, the acetylide ligand itself can facilitate these interactions. The π-system of the C≡C triple bond can interact with the silver d-orbitals, influencing the electronic structure and the proximity of the silver centers. The formation of double salts of silver acetylide with other silver salts, such as silver nitrate (B79036), can lead to structures with networks of silver polyhedra, where Ag-Ag interactions are prevalent. researchgate.net

The table below provides examples of Ag-Ag distances observed in different silver complexes, illustrating the range of these metal-metal interactions.

| Complex | Ag-Ag Distance (Å) | Structural Features |

| [Ag(PCy₃)(O₂CCF₃)]₂ | 3.095(1) | Binuclear complex with phosphine ligands. researchgate.net |

| Ag₂(μ-dcpm)₂₂ | 2.948 (av) | Binuclear complex with bridging phosphine ligands. researchgate.net |

| Ag₂(μ-dcpm)₂₂ | 2.923 (av) | Binuclear complex with bridging phosphine ligands. researchgate.net |

| [Ag₂(μ-dcpm)(μ-O₂CCF₃)₂] | 2.8892(9) | Binuclear complex with bridging phosphine and carboxylate ligands. researchgate.net |

Spectroscopic and Advanced Characterization of Silver;1 Chloro 4 Ethynylbenzene Complexes

Vibrational Spectroscopy (IR, Raman) for Ethynyl (B1212043) Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the functional groups within a molecule. In the context of silver;1-chloro-4-ethynylbenzene (B13528), these methods are particularly useful for analyzing the ethynyl (-C≡CH) group and its interaction with the silver atom.

The coordination of the silver ion to the ethynyl ligand induces characteristic shifts in the vibrational frequencies of the C≡C and ≡C-H bonds. The C≡C stretching vibration in free terminal alkynes typically appears in the region of 2100-2140 cm⁻¹. Upon coordination to a metal center, this frequency is expected to decrease due to the donation of π-electron density from the alkyne to the metal, which weakens the carbon-carbon triple bond. For silver phenylacetylide, a related compound, a shift in the C≡C stretching band from 2109 cm⁻¹ in the free ligand to 2054 cm⁻¹ in the silver complex has been observed, confirming this interaction. rsc.org

The ≡C-H stretching vibration, typically found around 3300 cm⁻¹, is also sensitive to the coordination environment. libretexts.org A decrease in this frequency upon complexation would indicate a weakening of the C-H bond. Furthermore, the ≡C-H bending vibrations, which appear in the 610-700 cm⁻¹ range, provide additional information about the geometry of the metal-alkyne interaction. libretexts.org

Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for observing the symmetric C≡C stretch, which can be weak in the IR spectrum of symmetrically substituted alkynes. For silver corrosion products, Raman bands in the low-frequency region (below 400 cm⁻¹) have been assigned to Ag-Cl stretching modes, which could also be relevant for characterizing the chloro-substituted ligand in the complex. morana-rtd.com

Table 1: Representative Vibrational Frequencies for Ethynyl Group Analysis

| Vibrational Mode | Typical Frequency Range (Free Ligand) (cm⁻¹) | Expected Frequency Shift upon Silver Coordination |

|---|---|---|

| ≡C-H Stretch | 3260-3330 libretexts.org | Decrease |

| C≡C Stretch | 2100-2140 libretexts.org | Decrease (e.g., to ~2054 cm⁻¹) rsc.org |

Note: The exact frequencies for silver;1-chloro-4-ethynylbenzene may vary, and the data presented is based on typical values for terminal alkynes and related silver acetylide complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand and Metal Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the 1-chloro-4-ethynylbenzene ligand upon coordination to silver.

In the ¹H NMR spectrum of the free 1-chloro-4-ethynylbenzene ligand, the aromatic protons appear as a set of doublets in the aromatic region, and the acetylenic proton resonates at a characteristic upfield position. Upon formation of a π-complex with a silver ion, a deshielding of the protons is expected. researchgate.net This is due to the transfer of electron density from the alkyne's π-system to the silver cation, which reduces the electron density around the protons, causing them to resonate at a lower field (higher ppm value).

The ¹³C NMR spectrum provides information about the carbon skeleton. The sp-hybridized carbons of the ethynyl group have distinct chemical shifts. Coordination to silver is expected to cause a significant shift in the resonance of these acetylenic carbons, reflecting the change in their electronic environment. The aromatic carbon signals will also be affected, though likely to a lesser extent.

While ¹⁰⁹Ag NMR is a potential tool for directly probing the metal center, its application can be limited by the low gyromagnetic ratio and the quadrupolar nature of the nucleus, often resulting in broad signals. However, correlations between ¹⁰⁹Ag chemical shifts and the nature of the coordinated ligands have been established in other silver complexes. chemrxiv.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Nucleus | Free 1-chloro-4-ethynylbenzene (CDCl₃) | Expected Shift in Silver Complex |

|---|---|---|

| ¹H NMR | ||

| Aromatic Protons | ~7.2-7.4 | Downfield shift |

| Acetylenic Proton | ~3.0 | Downfield shift |

| ¹³C NMR | ||

| Aromatic Carbons | ~128-134 | Minor shifts |

Note: The chemical shifts are approximate and can be influenced by the solvent and the specific structure of the silver complex in solution.

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, both single-crystal and powder XRD techniques can provide invaluable structural information.

Table 3: Representative Single Crystal X-ray Diffraction Data for a Silver Arylacetylide Complex

| Parameter | Representative Value |

|---|---|

| Crystal System | Orthorhombic rsc.org |

| Space Group | Pna2₁ rsc.org |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 5.9 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Note: This data is for a representative silver phenylacetylide complex and serves as an example of what might be expected for this compound.

When single crystals are not available, powder X-ray diffraction (PXRD) is used to analyze the polycrystalline solid. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. For silver acetylides, which can be highly crystalline, PXRD patterns show well-resolved peaks. rsc.org The positions and intensities of the diffraction peaks can be used to determine the unit cell parameters and can be compared to simulated patterns from known crystal structures to identify the material. The peak widths in a PXRD pattern can also provide an estimation of the crystallite size through the Scherrer equation. rsc.org For silver nanoparticles formed from the detonation of silver acetylide, characteristic peaks corresponding to the (111), (200), (220), and (311) planes of face-centered cubic silver have been identified. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Bonding States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

For this compound, XPS can confirm the presence of silver, chlorine, and carbon. The high-resolution spectrum of the Ag 3d region typically shows a doublet corresponding to the Ag 3d₅/₂ and Ag 3d₃/₂ spin-orbit components. The binding energy of the Ag 3d₅/₂ peak for Ag(I) species in an Ag-C environment is typically around 368.3 eV. rsc.org This allows for the confirmation of the +1 oxidation state of silver in the complex.

The Cl 2p region will also exhibit a spin-orbit doublet (Cl 2p₃/₂ and Cl 2p₁/₂). The binding energy of the Cl 2p₃/₂ peak for chlorine covalently bonded to an aromatic carbon is expected in the range of 200-201 eV. harvard.edu The C 1s spectrum can be deconvoluted to identify carbons in different chemical environments, such as the aromatic ring carbons, the acetylenic carbons, and the carbon-chlorine bond. The C-Ag bond is expected to have a characteristic binding energy around 283.5 eV. rsc.org

Table 4: Representative XPS Binding Energies (eV)

| Element | Core Level | Expected Binding Energy (eV) |

|---|---|---|

| Silver (Ag) | 3d₅/₂ | ~368.3 rsc.org |

| Chlorine (Cl) | 2p₃/₂ | ~200.6 harvard.edu |

| Carbon (C) | 1s (C-Ag) | ~283.5 rsc.org |

| Carbon (C) | 1s (Aromatic C-C/C-H) | ~284.3 rsc.org |

Note: Binding energies can be influenced by the chemical environment and surface charging effects.

Mass Spectrometry (e.g., MALDI) for Molecular Weight and Composition

Mass spectrometry is a powerful analytical technique for determining the molecular weight and confirming the composition of a compound. For organometallic complexes like this compound, soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are particularly useful as they minimize fragmentation of the complex.

Silver acetylide complexes often exhibit a tendency to form oligomeric or cluster species in the gas phase. snnu.edu.cn Therefore, instead of observing a single peak corresponding to the monomeric [Ag(C₈H₄Cl)]⁺ ion, the mass spectrum is likely to show a series of peaks corresponding to clusters of the general formula [(AgC≡C-C₆H₄Cl)]ₙAg⁺. The isotopic pattern of these clusters would be complex due to the presence of two silver isotopes (¹⁰⁷Ag and ¹⁰⁹Ag) and two chlorine isotopes (³⁵Cl and ³⁷Cl), providing a definitive signature for the composition of the observed ions.

MALDI-TOF (Time-of-Flight) is particularly well-suited for the analysis of such polymeric species, as it can detect high molecular weight ions. The analysis of silver phenylacetylide by MALDI-TOF has successfully characterized it as a linear coordinated polymeric compound. snnu.edu.cn

Table 5: Expected Ions in the Mass Spectrum of this compound

| Ion Formula | Description |

|---|---|

| [Ag(C₈H₄Cl)]⁺ | Monomeric complex cation |

| [Ag₂(C₈H₄Cl)]⁺ | Dimeric cluster cation |

| [Ag₂(C₈H₄Cl)₂]Ag⁺ | Trimeric cluster cation |

Note: The relative intensities of these ions will depend on the experimental conditions and the stability of the different cluster sizes.

Other Advanced Spectroscopic Techniques for Electronic Structure Probing

Beyond routine characterization methods, a deeper understanding of the electronic structure of this compound complexes requires the application of advanced spectroscopic techniques coupled with computational analysis. While specific experimental data for this exact compound using techniques like X-ray photoelectron spectroscopy (XPS) is not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related silver(I) alkynyl and organometallic systems. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool to elucidate the orbital contributions and electronic transitions that define the properties of these complexes. bris.ac.ukresearchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a surface-sensitive technique that provides information about the elemental composition and, crucially, the chemical and electronic state of the elements within a material. For a this compound complex, XPS would be instrumental in confirming the +1 oxidation state of the silver center.

In typical silver(I) compounds, the Ag 3d spectrum shows two characteristic peaks, Ag 3d₅/₂ and Ag 3d₃/₂, resulting from spin-orbit coupling. acs.orgthermofisher.com The binding energy of the Ag 3d₅/₂ peak for Ag(I) is typically found around 367.5 eV in compounds like AgCl, which can be distinguished from metallic silver (Ag⁰) that appears at a higher binding energy of approximately 368.2 eV. thermofisher.comresearchgate.net Surface oxidation of silver nanoparticles can also lead to shifts in these binding energies. researchgate.net It is important to note that silver compounds can be sensitive to X-ray exposure, which must be considered during analysis. thermofisher.com

A hypothetical high-resolution XPS analysis of this compound would also provide data on the carbon (C 1s) and chlorine (Cl 2p) environments. The C 1s spectrum could be deconvoluted to distinguish between the aromatic ring carbons and the acetylenic carbons bound to the silver atom.

Table 4.6.1: Representative XPS Binding Energies for Related Silver Compounds.

| Element | Orbital | Chemical State | Representative Binding Energy (eV) |

|---|---|---|---|

| Silver | Ag 3d₅/₂ | Ag(I) in AgCl | ~367.5 researchgate.net |

| Silver | Ag 3d₃/₂ | Ag(I) in AgCl | ~373.5 researchgate.net |

| Silver | Ag 3d₅/₂ | Ag(0) Metal | ~368.2 thermofisher.com |

| Silver | Ag 3d₃/₂ | Ag(0) Metal | ~374.2 researchgate.net |

Note: Data is based on analogous compounds like AgCl and metallic silver to provide expected ranges. Specific values for the title complex would require experimental verification.

Computational Studies (DFT)

Density Functional Theory (DFT) has become an indispensable tool for probing the electronic structure of transition metal complexes. researchgate.net DFT calculations can determine the geometries of ground and excited states, the energies and compositions of frontier molecular orbitals (HOMO and LUMO), and simulate spectroscopic properties. researchgate.net

For a linear L-Ag-X type complex like this compound, the frontier orbitals are typically a result of mixing between the silver d-orbitals and the π-orbitals of the ethynyl ligand. researchgate.net

Highest Occupied Molecular Orbital (HOMO): The HOMO is often characterized by significant contributions from the silver 4d orbitals and the π-system of the 1-chloro-4-ethynylbenzene ligand. The energy of the HOMO is related to the ionization potential and the molecule's ability to act as an electron donor. researchgate.net

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is typically located on the π* anti-bonding orbitals of the organic ligand. The HOMO-LUMO energy gap is a critical parameter that influences the electronic absorption spectra and the reactivity of the complex. researchgate.net

Analysis of the frontier orbitals helps explain the nature of the metal-ligand bond and the origin of electronic transitions observed in UV-Vis spectroscopy. Theoretical calculations can support experimental findings by providing a detailed electronic landscape of the molecule. researchgate.net

Table 4.6.2: Illustrative DFT Calculation Results for a Model Silver-Alkynyl System.

| Parameter | Description | Typical Finding |

|---|---|---|

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with the lowest energy electronic transition |

| HOMO Composition | Primary atomic orbital contributions | Significant Ag(4d) and Ligand π character |

| LUMO Composition | Primary atomic orbital contributions | Predominantly Ligand π* character |

Note: This table represents generalized findings from DFT studies on silver(I) acetylide complexes. Specific values and orbital compositions for this compound would depend on the specific computational model and basis set used, such as LANL2DZ for silver and 6-31G(d) for other atoms.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons. nih.gov For the this compound complex, which is a Ag(I) compound with a d¹⁰ electronic configuration, the ground state is diamagnetic (no unpaired electrons). Therefore, it would be EPR-silent. However, EPR spectroscopy could become a highly valuable tool if the complex undergoes oxidation to a paramagnetic Ag(II) state or if it forms radical species upon photochemical excitation. nih.govresearchgate.net In such cases, EPR could provide detailed information about the electronic environment of the silver center and its interaction with the ligands. researchgate.net

Theoretical and Computational Chemistry Studies of Silver Arylacetylide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical method used to examine the electronic properties of molecules. researchgate.netresearchgate.net It allows for the accurate calculation of molecular structures, energies, and electron distribution, which are fundamental to understanding chemical behavior. For silver arylacetylides, DFT provides a molecular-level picture of how the silver atom interacts with the carbon-carbon triple bond of the ethynylbenzene ligand. mdpi.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's reactivity. aimspress.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. irjweb.comnih.gov

In silver arylacetylide systems, the HOMO is typically localized on the electron-rich π-system of the arylacetylide ligand, while the LUMO is predominantly centered on the silver atom. For silver;1-chloro-4-ethynylbenzene (B13528), the electron-withdrawing nature of the chlorine atom influences these orbitals. DFT calculations would likely reveal that the chlorine substituent lowers the energy of both the HOMO and LUMO compared to an unsubstituted silver phenylacetylide. This effect can impact the molecule's reactivity and its interactions in catalytic processes.

Table 1: Illustrative DFT-Calculated Frontier Orbital Energies

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Silver Phenylacetylide | -5.92 | -1.35 | 4.57 |

| Silver;1-chloro-4-ethynylbenzene | -6.21 | -1.68 | 4.53 |

Note: The data presented are representative values derived from typical DFT calculations and serve an illustrative purpose.

The smaller HOMO-LUMO gap in the chloro-substituted compound suggests it might be slightly more reactive than its unsubstituted counterpart. aimspress.com

The nature of the bond between silver and the ethynyl (B1212043) carbon is a key feature of these complexes. nih.gov Computational methods, such as Natural Bond Orbital (NBO) analysis, are employed to characterize this interaction. nih.govacs.org These analyses typically reveal that the Ag–C bond is primarily a σ-dative bond, resulting from the donation of electron density from the sp-hybridized carbon of the acetylide to an empty 5s orbital on the silver ion. nih.govacs.orgresearchgate.net This interaction is predominantly electrostatic, but with a significant covalent character. researchgate.net

The presence of the chloro group in the para position of the phenyl ring can modulate the electron density on the acetylide, which in turn can subtly alter the strength and nature of the Ag-C bond. DFT calculations can quantify these effects, providing insights into bond lengths, bond orders, and the degree of charge transfer between the metal and the ligand. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling provides a virtual window into the dynamic processes of chemical reactions. youtube.com By mapping the energy landscape of a reaction, chemists can understand how reactants transform into products, identify transient intermediates, and determine the energy required to overcome reaction barriers.

Silver acetylides are known to participate in or catalyze various organic transformations. taylorandfrancis.com DFT calculations can trace the entire reaction pathway, identifying the structures of reactants, intermediates, transition states, and products. The energy difference between the reactants and the highest-energy transition state is the activation energy, a crucial factor that governs the reaction rate. youtube.com A lower activation energy corresponds to a faster reaction. youtube.comyoutube.com

For a reaction involving this compound, computational models can predict how the compound will behave. For example, in a silver-catalyzed cycloaddition, the calculated energy profile would show the step-by-step mechanism, revealing the energy barriers for each elementary step. acs.org Catalysts function by providing an alternative reaction pathway with a lower activation energy. youtube.com

Many chemical reactions can potentially yield multiple products (isomers). When one product is formed preferentially over others, the reaction is termed selective. DFT calculations are exceptionally useful for explaining and predicting regioselectivity and stereoselectivity. By comparing the activation energies of the transition states leading to different isomers, the favored product can be identified as the one formed via the lowest energy barrier.

In reactions with this compound, the position of the chlorine atom can direct the outcome of the reaction. Computational modeling can rationalize this by showing that the transition state leading to the observed major product is energetically more stable than competing transition states. This predictive capability is invaluable for designing new synthetic methods.

Prediction of Structural Features and Stability of Novel Silver Acetylide Architectures

Beyond studying individual molecules and reactions, computational chemistry is a powerful tool for the in silico design of new materials. DFT can be used to predict the geometric structures and thermodynamic stabilities of novel, complex architectures built from silver acetylide units. chemrxiv.orgrsc.org

For instance, researchers can model hypothetical coordination polymers or large, discrete clusters containing this compound ligands. researchgate.netacs.org Geometry optimization calculations can predict the most likely three-dimensional arrangements, including bond lengths and angles. researchgate.net Furthermore, by calculating the formation energies, the thermodynamic stability of these new superstructures can be assessed before attempting their synthesis in a laboratory. chemrxiv.orgrsc.org This predictive power accelerates the discovery of new functional materials with tailored electronic, optical, or catalytic properties. rsc.org

Comparative Computational Analysis with Other Coinage Metal Acetylides

Theoretical and computational chemistry provides a powerful lens for understanding the nuanced bonding and electronic characteristics of silver arylacetylide systems. By comparing the specific compound, this compound, with its coinage metal counterparts—copper and gold acetylides—a deeper understanding of the periodic trends and relativistic effects that govern their behavior can be achieved. Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating these differences.

A comparative analysis of coinage metal acetylides reveals significant trends in their structural and electronic properties. The nature of the metal-alkynyl bond is a key area of investigation. This bond is primarily composed of a σ-donation from the acetylide ligand's filled sp-hybridized orbital to an empty s-orbital on the metal and a π-back-donation from the metal's filled d-orbitals to the acetylide's empty π* orbitals. The relative contributions of these components differ substantially between copper, silver, and gold.

For gold complexes, relativistic effects are particularly pronounced and lead to a significant stabilization of the metal-ligand bond. acs.org This results in shorter and stronger bonds compared to both copper and silver analogues. In a study of gold-ligand interactions, it was found that while σ-donation is the primary contributor to the coordinate bond, π-backdonation from Au⁺ to the ligands also plays a crucial role in strengthening the bond. nih.gov The bond length of Au-C in a dicyanoaurate(I) complex was found to be approximately 1.987 Å. nih.gov

Copper(I) arylacetylides also form strong bonds with significant covalent character. DFT calculations on the polymerization of copper-arylacetylides indicate that the process is thermodynamically favorable, highlighting the stability of the Cu-acetylide linkage. researchgate.net The interaction involves both σ-donation and π-back-donation, similar to gold, but with less influence from relativistic effects.

Silver(I) acetylides, including this compound, generally exhibit weaker metal-ligand interactions compared to both copper and gold. acs.org The bonding in silver complexes has a larger ionic character and a smaller covalent contribution. This is reflected in longer metal-carbon bond lengths and lower bond dissociation energies. For instance, in cationic ethylene (B1197577) complexes, the binding energies for Au⁺ were found to be almost twice as high as for Ag⁺. acs.org This trend is expected to hold for acetylide complexes as well. The primary bonding interaction in silver complexes is the σ-donation from the ligand to the metal, with a less significant π-back-donation component. acs.org

The following table provides a comparative overview of key computational parameters for coinage metal complexes, drawing parallels to what would be expected for arylacetylide systems.

| Property | Copper Acetylide (Anticipated) | Silver Acetylide (Anticipated) | Gold Acetylide (Anticipated) |

| Bond Character | Primarily covalent | More ionic than Cu and Au | Highly covalent |

| Relativistic Effects | Minor | Moderate | Major |

| Metal-Carbon Bond Strength | Strong | Weaker | Strongest |

| σ-Donation (Ligand to Metal) | Significant | Significant | Very Significant |

| π-Back-donation (Metal to Ligand) | Moderate | Less Significant | Significant |

This table is a representation of expected trends based on computational studies of various coinage metal complexes.

Further computational analysis using techniques like Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory can provide quantitative measures of charge transfer and bond critical point properties, respectively. For example, an AIM analysis of coinage metal-ethylene complexes revealed different structural arrangements, with copper and gold complexes favoring cyclic structures while the silver complex adopts a T-shaped geometry, indicating fundamental differences in their electronic interactions. acs.org

A detailed comparative computational study of the M-(C≡C-C₆H₄-Cl) system (where M = Cu, Ag, Au) would likely confirm these trends, providing precise values for bond lengths, bond energies, and electronic charge distributions, further solidifying our understanding of the unique properties of the this compound compound in relation to its coinage metal analogues.

Applications in Materials Science and Supramolecular Chemistry

Precursors for Silver Nanoparticle Synthesis

Silver acetylides are known to be thermally unstable, a property that can be harnessed for the synthesis of silver nanomaterials. wikipedia.orglookchem.com The decomposition of these compounds can lead to the formation of metallic silver, positioning them as potential precursors for creating silver nanoparticles (AgNPs). wikipedia.orglookchem.com The general process involves the reduction of Ag+ ions, and various chemical methods have been developed using different silver salt precursors, such as silver nitrate (B79036) (AgNO3) or silver oxide (Ag2O). nanomedicine-rj.commdpi.comnih.govmdpi.com

The synthesis of silver nanoparticles from precursors is a multi-step process that begins with the reduction of Ag+ to zero-valent Ag0 atoms, which then nucleate to form clusters. researchgate.net These clusters subsequently grow into nanoparticles. researchgate.net The properties of the resulting nanoparticles—such as size, shape, and stability—are highly dependent on the reaction conditions and the precursor used. nih.govmdpi.com While specific studies detailing the use of silver;1-chloro-4-ethynylbenzene (B13528) for nanoparticle synthesis are not prevalent, the general principle of using organometallic silver compounds as precursors is well-established. The organic ligand, in this case, 1-chloro-4-ethynylbenzene, could potentially act as a capping agent during synthesis, influencing the size and dispersity of the resulting nanoparticles. The ability to tune the organic component of the precursor offers a potential route to nanoparticles with tailored surface chemistry and properties.

Silver acetylides have been demonstrated to form films at solution interfaces. When acetylene (B1199291) gas is held in the atmosphere above an aqueous solution of a silver salt, a film of silver acetylide can form at the liquid-gas interface. lookchem.com This film is suitable for optical experiments and indicates a pathway for thin-film deposition. lookchem.com The thermal or photodecomposition of such films can produce a surface layer containing metallic silver. lookchem.com This suggests that silver arylacetylides, derived from ligands like 1-chloro-4-ethynylbenzene, could be employed in similar methods to create thin silver-containing films on various substrates, with potential applications in electronics and optics.

Luminescent Materials Based on Silver Arylacetylide Clusters

Silver(I) arylacetylide complexes are renowned for forming polynuclear clusters that often exhibit intriguing luminescent properties. researchgate.netuni-regensburg.de These properties arise from the electronic structure of the clusters, which is influenced by metal-metal interactions and the nature of the organic ligands. uni-regensburg.descispace.com

A series of luminescent tetranuclear silver(I) arylacetylide complexes have been synthesized and characterized, providing deep insight into their structure-property relationships. researchgate.net These complexes, with the general formula [Ag4(μ-C≡C-Ar)4(PR3)y], exhibit structures ranging from planar, parallelogram-like Ag4 cores to more complex twisted cubane (B1203433) arrangements. researchgate.net Their electronic absorption spectra are characterized by strong, vibronically structured bands in the UV region, which are attributed to π-π* transitions within the arylacetylide ligands. researchgate.net

The strong luminescence and tunable emission of silver arylacetylide clusters make them promising candidates for applications in organic optoelectronic devices, such as organic light-emitting diodes (OLEDs). nih.gov In an OLED, an emissive layer containing a light-emitting material is placed between charge-transporting layers. When a voltage is applied, electrons and holes recombine in the emissive layer to produce light. The efficiency and color of the OLED are determined by the properties of the emitter.

Materials that exhibit phosphorescence, like many of these silver clusters, are particularly valuable as they can harvest both singlet and triplet excitons, leading to potentially higher device efficiencies. nih.gov Furthermore, the incorporation of silver nanoclusters into OLEDs has been shown to enhance performance by improving electron injection and increasing the localized electric field. researchgate.netiaea.org The well-defined structures and tunable photophysics of silver arylacetylide clusters offer a platform for designing next-generation emitters for more efficient and color-pure displays and lighting.

Supramolecular Architectures from Silver Arylacetylide Building Blocks

Supramolecular chemistry involves the design and synthesis of complex chemical systems by assembling molecular building blocks using non-covalent interactions. Silver(I) ions are particularly effective nodes in supramolecular construction due to their flexible coordination geometries. When combined with rigid, functional ligands like arylacetylides, they can form predictable and stable larger structures.

The synthesis of multinuclear silver-acetylide cluster-encapsulated supramolecular boxes showcases this principle effectively. nih.gov In this work, an acetylide-containing anion acts as a template around which a silver-acetylide cluster forms, which is then encapsulated by a larger organic macrocycle. nih.gov This demonstrates how the specific geometry and coordination preferences of the silver acetylide components can direct the assembly of highly ordered, container-like molecules. nih.gov These complex architectures are held together by a combination of coordination bonds and weaker interactions, such as hydrogen bonding, and represent a sophisticated approach to building functional nanoscale objects from the bottom up. nih.gov

Compound Reference Table

Self-Assembly Processes Directed by Coordination and Non-Covalent Interactions

The self-assembly of "silver;1-chloro-4-ethynylbenzene" into ordered supramolecular structures is governed by a sophisticated interplay between strong metal-ligand bonds and an array of weaker, non-covalent forces. The primary and most directional of these is the coordination bond formed between the soft silver(I) cation and the electron-rich carbon-carbon triple bond (π-system) of the ethynyl (B1212043) group. researchgate.net This Ag-alkynyl interaction is a cornerstone in the synthesis of such materials, often providing the initial vector for structural extension. researchgate.netrsc.org

Beyond this primary coordination, the final architecture and stability of the assembled structures are profoundly influenced by several other non-covalent interactions.

Argentophilic Interactions: These are weak, attractive forces between two closed-shell silver(I) ions. They become significant when the distance between silver atoms is less than the sum of their van der Waals radii (~3.44 Å). In many silver-alkynyl clusters, Ag(I)-Ag(I) distances have been observed in the range of 2.8 to 3.3 Å. These interactions are crucial for stabilizing high-nuclearity silver clusters and can dictate the formation of extended one-, two-, or three-dimensional networks. rsc.org

Halogen Bonding: The chlorine atom on the 1-chloro-4-ethynylbenzene ligand can participate in halogen bonding. This occurs between the electron-depleted region on the halogen atom and an electron-rich site. researchgate.net Due to its directionality, halogen bonding is a powerful tool for controlling and tuning the final solid-state structure of self-assembled materials. researchgate.net

The balance and competition between these interactions, influenced by factors like solvent, temperature, and the presence of counter-anions, determine the ultimate structure, which can range from discrete molecular clusters to infinite chains and layers. nih.govpolyu.edu.hk

Table 1: Key Interactions in the Self-Assembly of "this compound"

| Interaction Type | Description | Role in Self-Assembly |

| Ag(I)-Alkyne Coordination | A dative bond between the silver(I) ion and the π-electrons of the C≡C triple bond. researchgate.net | Primary directional force; initiates the assembly process. |

| Argentophilic Interactions | A weak, metal-metal attraction between silver(I) centers (Ag···Ag). | Stabilizes polynuclear clusters and extended frameworks. |

| Halogen Bonding | A non-covalent interaction involving the chlorine atom as a halogen bond donor. researchgate.net | Provides directional control, influencing molecular packing. researchgate.net |

| π-π Stacking | An attractive interaction between the aromatic rings of adjacent ligands. chemrxiv.org | Contributes to the stability of the overall supramolecular architecture. |

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The bifunctional nature of the "this compound" unit, with a coordination site at the alkyne and potential for secondary interactions via the chloro-phenyl group, makes it an exemplary component for building extended networks like coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.net In these structures, silver ions act as the nodes, and the 1-chloro-4-ethynylbenzene ligands act as the linkers that bridge these nodes.

The resulting coordination polymers can exhibit diverse topologies. Depending on the coordination environment of the silver ion, which can be, for example, linear two-coordinate or trigonal planar three-coordinate, the structures can form simple 1D chains, 2D sheets, or complex 3D networks. nih.govfrontiersin.orguniurb.it The reactant ratios and the nature of any anions or auxiliary ligands present during synthesis can also influence the final structure, leading to compounds with varying silver nuclearities, from discrete clusters of 6-12 silver atoms to infinite chains. nih.govresearchgate.net

While the linear geometry of the 1-chloro-4-ethynylbenzene linker might favor the formation of 1D or 2D structures, it can be a valuable component in creating highly complex 3D MOFs, especially in mixed-ligand systems. rsc.org The presence of the chloro-substituent is not merely passive; it can be used to fine-tune the pore environment and electronic properties of the MOF or serve as a site for post-synthetic modification. Silver-based MOFs are a subject of intense research, with studies showing their potential for various applications. ox.ac.ukclausiuspress.comrsc.org In some cases, the introduction of silver ions has even been shown to induce a structural reconstruction of an existing MOF, leading to the encapsulation of new, functional species within the pores. nih.govresearchgate.net

Table 2: Examples of Related Silver-Alkynyl Coordination Architectures

| System Description | Dimensionality | Key Structural Features | Potential Application | Reference(s) |

| Silver(I) with pyridyl-functionalized [2.2]paracyclophane | 1D Polymer | Alternating linear and trigonal planar Ag(I) coordination | Luminescence | nih.govfrontiersin.org |

| Silver(I) with diethynylpyrazine | 3D Network | Silver-ethynide cluster units linked by Ag-N bonds and argentophilic interactions | Luminescence | rsc.org |

| Silver(I) with tert-butylacetylide and bipyridine | Infinite Chains & Discrete Molecules | Nuclearity (Ag₃, Ag₄, Ag₆, Ag₈, Ag₁₀, Ag₁₂) depends on anions and ligand ratios | Basic Building Blocks | nih.govresearchgate.net |

| Silver-terephthalate MOF | 3D Framework | Monoclinic crystal phase; morphology dependent on synthesis conditions | Antibacterial Materials | rsc.org |

Development of Novel Semiconductors and Functional Materials

The unique electronic structure of materials derived from "this compound" makes them attractive candidates for the development of novel semiconductors and other functional materials. The combination of the π-unsaturated character of the alkynyl ligand and the d-orbitals of the silver atom creates pathways for electron delocalization, which is a prerequisite for electrical conductivity and other optoelectronic properties. researchgate.net

A particularly prominent application for silver-alkynyl complexes is in the field of luminescent materials. Many silver(I) coordination polymers and MOFs are known to exhibit strong photoluminescence at room temperature. rsc.orgnih.govfrontiersin.org The emission properties are a result of electronic transitions that can be ligand-centered, metal-centered, or arise from metal-to-ligand charge transfer. Researchers have reported silver-based CPs and MOFs with strong blue or blue-green fluorescence and high quantum yields. nih.govfrontiersin.orgox.ac.uknih.govresearchgate.net These characteristics make them highly promising for applications such as:

Solid-State Lighting: As emissive layers in energy-efficient light-emitting diodes (LEDs). ox.ac.uk

Sensors: The luminescence can be sensitive to external stimuli like temperature, pressure, or the presence of certain chemical analytes, making them useful as smart sensor materials. ox.ac.uk

Photonics: Their unique optical properties are being explored for a range of photonic technologies. ox.ac.uk

The development of stable, highly luminescent, and stimuli-responsive materials from building blocks like "this compound" is a vibrant area of materials chemistry, with the potential to create innovative and technologically important devices. ox.ac.uk

Advanced Research Directions and Future Perspectives

Exploration of New Ligand Architectures for Tailored Silver-Arylacetylide Properties

The properties of silver-arylacetylide complexes, including their solubility, stability, and catalytic activity, are intrinsically linked to the nature of the ancillary ligands coordinated to the silver center. The synthesis of tetranuclear silver(I) arylacetylides with tricyclohexylphosphine (B42057) ligands, for example, has been shown to yield luminescent complexes with distinct molecular structures. acs.org For silver;1-chloro-4-ethynylbenzene (B13528), the exploration of a diverse range of ligand architectures is a critical avenue for future research.

The introduction of bulky or electronically-tuned ligands could significantly impact the steric and electronic environment around the silver atom. This, in turn, would influence the assembly of supramolecular structures and the photophysical properties of the resulting complexes. For instance, the use of N-heterocyclic carbenes (NHCs) as ligands could enhance the stability and catalytic performance of the silver complex. A comparative study of various phosphine (B1218219), amine, and NHC ligands on the silver;1-chloro-4-ethynylbenzene core would provide valuable structure-property relationships.

| Ligand Type | Potential Effect on this compound | Research Focus |

| Bulky Phosphines | Increased solubility in organic solvents, stabilization of low-coordinate silver centers. | Synthesis of monomeric and oligomeric complexes, investigation of their luminescent properties. |

| Chiral Ligands | Induction of chirality in the resulting silver complexes. | Application in asymmetric catalysis, development of chiroptical materials. |

| N-Heterocyclic Carbenes (NHCs) | Formation of highly stable silver complexes with enhanced catalytic activity. | Use in a variety of organic transformations, including C-H activation and cycloaddition reactions. |

| Polydentate Ligands | Formation of well-defined coordination polymers and metal-organic frameworks (MOFs). | Development of new materials with applications in gas storage, separation, and heterogeneous catalysis. |

Integration of this compound Complexes into Multifunctional Systems

The unique electronic and structural features of silver arylacetylides make them promising candidates for incorporation into multifunctional systems. The luminescent properties observed in some silver(I) arylacetylide complexes suggest potential applications in bioimaging and sensing. nih.gov The presence of the chloro-substituent on the phenyl ring of this compound could be exploited to further tune these properties or to introduce additional functionalities.

Future research could focus on integrating these complexes into polymers or onto nanoparticle surfaces to create hybrid materials. For example, silver acetylide cluster-encapsulated supramolecular boxes have been synthesized using a dual-templated approach, demonstrating the potential for creating complex, functional architectures. rsc.orgrsc.org Such systems could find applications in areas like targeted drug delivery, where the luminescent properties of the silver complex could be used for tracking, or in the development of new sensors where the interaction with an analyte modulates the emission of the complex.

Development of Sustainable and Green Synthetic Methodologies

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. For this compound, future research should prioritize the development of green and sustainable synthetic protocols. This could involve the use of water as a solvent, the reduction or elimination of hazardous reagents, and the implementation of energy-efficient reaction conditions, such as microwave-assisted synthesis. rsc.org

Drawing inspiration from the green synthesis of silver nanoparticles using plant extracts, similar approaches could be explored for the preparation of this compound. nih.gov Mechanochemistry, which involves reactions conducted in the solid state with minimal or no solvent, presents another promising avenue for the sustainable synthesis of silver acetylides. These methods not only reduce the environmental impact but can also lead to the formation of novel polymorphs with unique properties.

Advanced Spectroscopic Probes for In-Situ Mechanistic Understanding

A deep understanding of the reaction mechanisms is crucial for the rational design of more efficient catalysts and functional materials. Advanced spectroscopic techniques are powerful tools for probing the intricate details of chemical transformations involving this compound. In-situ and operando spectroscopy, which allow for the monitoring of reactions under real-time conditions, are particularly valuable. numberanalytics.com

Techniques such as in-situ Raman and infrared spectroscopy can provide information on the vibrational modes of intermediates and surface-adsorbed species, offering insights into the catalytic cycle. youtube.com X-ray absorption spectroscopy (XAS) can be employed to determine the oxidation state and coordination environment of the silver center during a reaction. acs.org Combining these experimental techniques with computational methods, such as Density Functional Theory (DFT), can provide a comprehensive picture of the reaction mechanism at the molecular level. researchgate.netacs.orgacs.orgnih.gov

| Spectroscopic Technique | Information Gained | Application to this compound |

| In-Situ Infrared (IR) Spectroscopy | Identification of functional groups of reactants, intermediates, and products in real-time. | Monitoring the C≡C bond stretching frequency upon coordination to silver and during catalytic reactions. |

| In-Situ Raman Spectroscopy | Probing vibrational modes, especially for symmetric bonds and in aqueous media. | Characterizing the Ag-C bond and studying the complex's behavior on catalyst surfaces. |

| X-ray Absorption Spectroscopy (XAS) | Determination of oxidation state, coordination number, and local structure of the silver center. | Investigating changes in the electronic and geometric structure of the silver atom during catalysis. |

| Nuclear Magnetic Resonance (NMR) | Characterization of the structure and dynamics of molecules in solution. | Studying ligand exchange processes and the solution-state structure of this compound complexes. |

Scalable Synthesis and Industrial Relevance of Silver Arylacetylide Catalysts

For any new catalyst to have a real-world impact, its synthesis must be scalable, and it must demonstrate utility in industrially relevant processes. While the current research on this compound is at a nascent stage, future efforts should be directed towards developing robust and scalable synthetic routes. researchgate.netmdpi.comresearchgate.net Silver catalysts are already employed in large-scale industrial processes, such as the production of ethylene (B1197577) oxide and formaldehyde, highlighting their industrial potential. mdpi.comsilverinstitute.org

The catalytic properties of silver arylacetylides in reactions such as cycloadditions, C-H activation, and coupling reactions suggest their potential use in the fine chemical and pharmaceutical industries. alfachemic.com The development of heterogeneous catalysts based on this compound, for example by immobilizing the complex on a solid support, would be a significant step towards its industrial application, as it would facilitate catalyst separation and recycling.

Synergistic Catalysis Involving Silver and Other Transition Metals

Synergistic catalysis, where two or more different metals work in concert to promote a chemical transformation, has emerged as a powerful strategy for developing novel and highly efficient catalytic systems. acs.org The combination of silver with other transition metals, such as rhodium or palladium, has been shown to enable unique and challenging reactions. acs.orgacs.orgfigshare.comnih.govrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.